molecular formula C58H90O26 B1649281 Acetylsoyasaponin A5 CAS No. 117230-34-9

Acetylsoyasaponin A5

Cat. No.: B1649281
CAS No.: 117230-34-9
M. Wt: 1203.3 g/mol
InChI Key: ONYGLIKHHLDSEF-UHFFFAOYSA-N
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Preparation Methods

The preparation of Acetylsoyasaponin A5 involves several synthetic routes and reaction conditions. Common methods include solvent extraction and ultrasonic extraction . Industrial production methods may also involve genetic engineering to enhance yield and purity . Specific reaction conditions and reagents used in these processes are often proprietary and may vary depending on the desired purity and application.

Chemical Reactions Analysis

Acetylsoyasaponin A5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deacetylated forms .

Mechanism of Action

The mechanism of action of Acetylsoyasaponin A5 involves its interaction with various molecular targets and pathways. It is known to modulate immune responses by interacting with cell surface receptors and signaling pathways. Additionally, its antioxidative properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes . The specific molecular targets and pathways involved may vary depending on the biological context and application.

Comparison with Similar Compounds

Acetylsoyasaponin A5 can be compared with other similar compounds, such as Acetylsoyasaponin I and Soyasaponin Ae . These compounds share similar structural features but may differ in their aglycone moieties and functional groups. For example, Acetylsoyasaponin I is derived from soyasapogenol B, which has a different hydroxylation pattern compared to soyasapogenol A . These structural differences can influence their biological activities and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

6-[[9-[3,5-dihydroxy-4-(3,4,5-triacetyloxyoxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H90O26/c1-24(61)76-31-22-75-51(45(78-26(3)63)42(31)77-25(2)62)81-41-29(64)21-74-49(40(41)70)84-47-46(71)53(4,5)19-28-27-11-12-33-55(7)15-14-34(56(8,23-60)32(55)13-16-58(33,10)57(27,9)18-17-54(28,47)6)80-52-44(38(68)37(67)43(82-52)48(72)73)83-50-39(69)36(66)35(65)30(20-59)79-50/h11,28-47,49-52,59-60,64-71H,12-23H2,1-10H3,(H,72,73)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYGLIKHHLDSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2C(COC(C2O)OC3C(C(CC4C3(CCC5(C4=CCC6C5(CCC7C6(CCC(C7(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)C)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H90O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1203.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acetylsoyasaponin A5
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039480
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

117230-34-9
Record name Acetylsoyasaponin A5
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039480
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

260 - 264 °C
Record name Acetylsoyasaponin A5
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039480
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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